molecular formula C14H20N2O2 B13761593 Acetanilide, 4'-acetyl-2-diethylamino- CAS No. 54017-10-6

Acetanilide, 4'-acetyl-2-diethylamino-

Cat. No.: B13761593
CAS No.: 54017-10-6
M. Wt: 248.32 g/mol
InChI Key: AEBZWEDCCVUBBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-acetyl-2-diethylamino-, typically involves the acetylation of 2-(diethylamino)aniline. The reaction is carried out using acetic anhydride as the acetylating agent. The general reaction can be represented as follows:

C6H4(N(C2H5)2)NH2+(CH3CO)2OC6H4(N(C2H5)2)NHCOCH3+CH3COOHC_6H_4(N(C_2H_5)_2)NH_2 + (CH_3CO)_2O \rightarrow C_6H_4(N(C_2H_5)_2)NHCOCH_3 + CH_3COOH C6​H4​(N(C2​H5​)2​)NH2​+(CH3​CO)2​O→C6​H4​(N(C2​H5​)2​)NHCOCH3​+CH3​COOH

This reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of Acetanilide, 4’-acetyl-2-diethylamino-, involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-acetyl-2-diethylamino-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetanilide, 4’-acetyl-2-diethylamino-, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its analgesic and antipyretic properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-acetyl-2-diethylamino-, involves its interaction with specific molecular targets. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors. The acetyl and diethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, known for its analgesic and antipyretic properties.

    N-Phenylacetamide: Another derivative of acetanilide with similar chemical properties.

    4-Acetamidobenzenesulfonyl chloride: A key intermediate in the synthesis of sulfa drugs.

Uniqueness

Acetanilide, 4’-acetyl-2-diethylamino-, is unique due to the presence of both acetyl and diethylamino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54017-10-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C14H20N2O2/c1-4-16(5-2)10-14(18)15-13-8-6-12(7-9-13)11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,18)

InChI Key

AEBZWEDCCVUBBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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